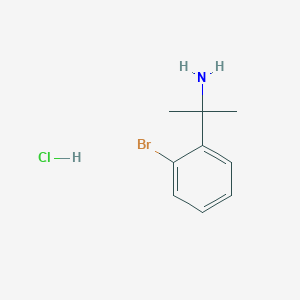

2-(2-Bromophenyl)propan-2-amine hydrochloride

CAS No.: 1087723-47-4

Cat. No.: VC2561414

Molecular Formula: C9H13BrClN

Molecular Weight: 250.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1087723-47-4 |

|---|---|

| Molecular Formula | C9H13BrClN |

| Molecular Weight | 250.56 g/mol |

| IUPAC Name | 2-(2-bromophenyl)propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H12BrN.ClH/c1-9(2,11)7-5-3-4-6-8(7)10;/h3-6H,11H2,1-2H3;1H |

| Standard InChI Key | WXLLAWSXTDDVML-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=CC=CC=C1Br)N.Cl |

| Canonical SMILES | CC(C)(C1=CC=CC=C1Br)N.Cl |

Introduction

Chemical Identity and Properties

2-(2-Bromophenyl)propan-2-amine hydrochloride is an organic compound derived from 2-(2-bromophenyl)propan-2-amine through reaction with hydrochloric acid. This conversion to the hydrochloride salt form enhances stability and improves handling characteristics compared to the free amine.

Basic Identification

The compound is identified by several key parameters that distinguish it in chemical databases and literature:

| Parameter | Value |

|---|---|

| CAS Registry Number | 1087723-47-4 |

| Molecular Formula | C9H13BrClN |

| Molecular Weight | 250.56 g/mol |

| IUPAC Name | 2-(2-Bromophenyl)propan-2-amine hydrochloride |

| Synonyms | 2-Bromo-alpha,alpha-dimethylbenzylamine hydrochloride; 2-(2-Bromophenyl)propan-2-amine HCl |

The compound consists of a 2-bromophenyl ring connected to a propan-2-amine group, with the amine protonated and stabilized by a chloride counterion .

Physical and Chemical Properties

As a hydrochloride salt of an amine, this compound exhibits characteristic properties that distinguish it from its parent compound:

| Property | Description |

|---|---|

| Physical State | Typically a crystalline solid at room temperature |

| Solubility | Generally soluble in water and polar organic solvents (characteristic of amine hydrochlorides) |

| Stability | More stable than the free amine form, less prone to oxidation and degradation |

| Acidity/Basicity | Acidic in aqueous solution due to the protonated amine |

The salt formation significantly alters the compound's behavior in solution and its reactivity patterns compared to the parent amine.

Synthesis and Preparation Methods

The preparation of 2-(2-Bromophenyl)propan-2-amine hydrochloride involves two primary stages: synthesis of the parent amine followed by conversion to the hydrochloride salt.

Synthesis of Parent Compound

Multiple synthetic routes have been documented for preparing 2-(2-bromophenyl)propan-2-amine (CAS: 173026-23-8), which serves as the direct precursor to the hydrochloride salt:

Grignard Reaction Method

This approach utilizes organometallic chemistry to introduce the geminal dimethyl groups:

| Reagents | Conditions | Yield |

|---|---|---|

| 2-Bromobenzonitrile, Methylmagnesium bromide (3M in diethyl ether), Titanium isopropoxide | Room temperature under nitrogen, followed by reflux overnight | 77% |

The detailed procedure involves adding methylmagnesium bromide to a solution of 2-bromobenzonitrile in diethyl ether, followed by titanium isopropoxide addition. After refluxing overnight, the mixture is treated with NaOH, extracted, and processed to yield the target amine .

Bis(trifluoroacetoxy)iodosobenzene Method

This alternative approach offers a high-yielding synthesis:

| Reagents | Conditions | Yield |

|---|---|---|

| Bis(trifluoroacetoxy)iodosobenzene in water/acetonitrile (50/50) | Room temperature for 24 hours | 83% |

The reaction mixture is stirred at room temperature, followed by addition of water and extraction procedures to isolate the product .

tert-Butyl 2-bromoacetate Method

This method provides another synthetic pathway:

| Reagents | Conditions | Yield |

|---|---|---|

| tert-Butyl 2-bromoacetate, Potassium carbonate in tetrahydrofuran | 50-55°C for 16 hours | 32% |

The procedure involves slow addition of tert-butyl 2-bromoacetate to a solution of 2-(2-bromophenyl)propan-2-amine and potassium carbonate in THF, followed by purification via silica gel chromatography .

Conversion to Hydrochloride Salt

The transformation of the parent amine to its hydrochloride salt typically follows a standard procedure:

"The synthesis of 2-(2-bromophenyl)propan-2-amine hydrochloride typically involves the reaction of 2-(2-bromophenyl)propan-2-amine with hydrochloric acid. This process is straightforward and commonly used to convert amines into their hydrochloride salts, which are often more stable and easier to handle."

The general process involves:

-

Dissolving the free amine in an appropriate organic solvent

-

Adding a calculated amount of hydrochloric acid (either as gas or concentrated solution)

-

Collecting the precipitated salt by filtration

-

Purifying by recrystallization if necessary

Spectroscopic Characterization

Spectroscopic data provides essential structural confirmation and purity assessment for 2-(2-bromophenyl)propan-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) Data

Based on the parent compound's NMR data, the hydrochloride salt would exhibit similar patterns with expected shifts due to amine protonation:

| Signal (ppm) | Integration | Multiplicity | Assignment |

|---|---|---|---|

| 1.66 | 6H | singlet | Two methyl groups |

| 7.02-7.10 | 1H | multiplet | Aromatic proton |

| 7.13-7.43 | 1H | multiplet | Aromatic proton |

| 7.55-7.61 | 2H | multiplet | Aromatic protons |

The NMR spectrum of the parent compound shows characteristic signals for the methyl groups (1.66 ppm) and the aromatic protons in the expected regions .

Applications in Research and Development

2-(2-Bromophenyl)propan-2-amine hydrochloride has several important applications in chemical and pharmaceutical research contexts.

Chemical Applications

The compound serves as a versatile building block in organic synthesis:

"Compounds of this nature are often used as intermediates in pharmaceutical synthesis. They can serve as building blocks for more complex molecules, particularly those with potential biological activity."

Key applications include:

-

Starting material for more complex synthetic targets

-

Intermediate in the preparation of specialized pharmaceutical compounds

-

Reference standard for analytical methods

-

Building block for structure-activity relationship studies

| Hazard Type | Classification | GHS Code |

|---|---|---|

| Skin Contact | Causes skin irritation | H315 |

| Eye Contact | Causes serious eye irritation | H319 |

| Respiratory | May cause respiratory irritation | H335 |

"Handling of 2-(2-bromophenyl)propan-2-amine hydrochloride requires caution due to its potential to cause skin and eye irritation. It is classified under GHS as causing skin irritation (H315) and serious eye irritation (H319), and may cause respiratory irritation (H335)."

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume